molecular formula C25H27Cl4N7OS B12955949 N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;tetrahydrochloride

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;tetrahydrochloride

Cat. No.: B12955949
M. Wt: 615.4 g/mol
InChI Key: GHXREYLRFHWLCV-UHFFFAOYSA-N
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Description

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;tetrahydrochloride is a complex organic compound with a molecular formula of C25H23N7OS. This compound is known for its significant role in various scientific research fields, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide involves multiple stepsThe final step involves the coupling of this intermediate with quinoxaline-2-carboxamide under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is scaled up from laboratory synthesis to industrial production by maintaining the same reaction principles but with larger quantities of reactants and solvents .

Chemical Reactions Analysis

Types of Reactions

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce different amine derivatives .

Scientific Research Applications

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors. For instance, it has been shown to interact with the SIRT1 enzyme, enhancing its activity by binding to an allosteric site. This interaction lowers the Michaelis constant for acetylated substrates, thereby increasing the enzyme’s efficiency .

Properties

Molecular Formula

C25H27Cl4N7OS

Molecular Weight

615.4 g/mol

IUPAC Name

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;tetrahydrochloride

InChI

InChI=1S/C25H23N7OS.4ClH/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31;;;;/h1-8,13,15-16,26H,9-12,14H2,(H,29,33);4*1H

InChI Key

GHXREYLRFHWLCV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5.Cl.Cl.Cl.Cl

Origin of Product

United States

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